Ethyl 2-benzamido-2-cyclohexylideneacetate
Overview
Description
Ethyl 2-benzamido-2-cyclohexylideneacetate is an organic compound with the molecular formula C₁₇H₂₁NO₃ and a molecular weight of 287.354 g/mol . This compound is known for its unique structure, which includes a benzamido group and a cyclohexylidene moiety. It is used in various chemical and pharmaceutical applications due to its versatile reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-benzamido-2-cyclohexylideneacetate can be synthesized through a multi-step process involving the reaction of ethyl cyanoacetate with benzoyl chloride in the presence of a base, followed by cyclization with cyclohexanone . The reaction conditions typically involve:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or tetrahydrofuran
Temperature: Room temperature to reflux conditions
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and automated control systems ensures consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-benzamido-2-cyclohexylideneacetate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dichloromethane, ethanol
Major Products
The major products formed from these reactions include substituted benzamides, cyclohexyl derivatives, and various esters .
Scientific Research Applications
Ethyl 2-benzamido-2-cyclohexylideneacetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-benzamido-2-cyclohexylideneacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamido group can form hydrogen bonds with active sites, while the cyclohexylidene moiety provides hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-cyclohexylideneacetate: Similar structure but lacks the benzamido group.
Ethyl benzoylacetate: Contains a benzoyl group but lacks the cyclohexylidene moiety.
Uniqueness
Ethyl 2-benzamido-2-cyclohexylideneacetate is unique due to the presence of both benzamido and cyclohexylidene groups, which confer distinct reactivity and stability. This combination of functional groups makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
ethyl 2-benzamido-2-cyclohexylideneacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-2-21-17(20)15(13-9-5-3-6-10-13)18-16(19)14-11-7-4-8-12-14/h4,7-8,11-12H,2-3,5-6,9-10H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJWBOPYSQRBGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1CCCCC1)NC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00366916 | |
Record name | ethyl 2-benzamido-2-cyclohexylideneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00366916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19642-36-5 | |
Record name | ethyl 2-benzamido-2-cyclohexylideneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00366916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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